molecular formula C13H10FNO B1394333 1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone CAS No. 1216541-77-3

1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone

Cat. No.: B1394333
CAS No.: 1216541-77-3
M. Wt: 215.22 g/mol
InChI Key: WRGZFVQEJDAGFJ-UHFFFAOYSA-N
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Description

1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C13H10FNO and a molecular weight of 215.23 g/mol It is characterized by the presence of a fluorophenyl group attached to a pyridinyl ethanone structure

Preparation Methods

The synthesis of 1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone typically involves the reaction of 3-fluorobenzaldehyde with 3-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the pyridinyl ethanone structure can modulate its activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate certain biological processes through these interactions .

Comparison with Similar Compounds

1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a pyridinyl ethanone structure, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-[6-(3-fluorophenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9(16)11-5-6-13(15-8-11)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGZFVQEJDAGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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